Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester
Overview
Description
- Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester (CAS No. 81147-94-6) is an organic compound belonging to the category of benzene carboxylic acids.
- Also known as methyl 2-(oxiranylmethoxy)benzoate .
Synthesis Analysis
- Information on the synthesis of this compound is not readily available in the provided sources.
Molecular Structure Analysis
- Formula: C<sub>11</sub>H<sub>14</sub>O<sub>3</sub>
- Molecular weight: 236.26 g/mol
Chemical Reactions Analysis
- No specific reactions data is provided for this compound.
Physical And Chemical Properties Analysis
- Unfortunately, the physical and chemical properties are not detailed in the retrieved information.
Scientific Research Applications
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Organic Synthesis
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Pharmaceutical Research
- It can be used as a lead compound for drug development and clinical trials. Preclinical studies have shown promising results for the treatment of various types of cancer.
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Environmental Research
- Due to its unique structure, this compound could potentially be used in environmental research, such as studying its biodegradability or its effects on different ecosystems.
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Industrial Research
- In industrial research, it could be used to develop new materials or processes.
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Chemical Standards
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Epoxy Resin Synthesis
Safety And Hazards
- No safety or hazard information is provided for this compound.
Future Directions
- Research on this compound could focus on its potential applications, reactivity, and biological activity.
Please note that the available data is limited, and further research would be necessary to provide a more comprehensive analysis. If you have any specific questions or need additional details, feel free to ask! 🌟
properties
IUPAC Name |
methyl 3-[4-(oxiran-2-ylmethoxy)phenyl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-15-13(14)7-4-10-2-5-11(6-3-10)16-8-12-9-17-12/h2-3,5-6,12H,4,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCUIFGTTIEBLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)OCC2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00868602 | |
Record name | Methyl 3-{4-[(oxiran-2-yl)methoxy]phenyl}propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00868602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester | |
CAS RN |
81147-94-6 | |
Record name | Methyl 4-(2-oxiranylmethoxy)benzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81147-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081147946 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-(2-oxiranylmethoxy)benzenepropanoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW39QXX4G7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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